Amiloxate

Catalog No.
S611406
CAS No.
71617-10-2
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amiloxate

CAS Number

71617-10-2

Product Name

Amiloxate

IUPAC Name

3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+

InChI Key

UBNYRXMKIIGMKK-RMKNXTFCSA-N

SMILES

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC

Solubility

Insoluble

Synonyms

3-(4-Methoxyphenyl)-2-propenoic Acid 3-Methylbutyl Ester; 4-Methoxycinnamic Acid 2-Isoamyl Ester; 4-Methoxycinnamic Acid Isoamyl Ester; Amiloxate; E 1000; Isoamyl Methoxycinnamate; Isoamyl p-Methoxycinnamate; Isopentyl 4-Methoxycinnamate; Isopentyl p

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC

Reference Standard:

Amiloxate is primarily used as a reference standard in quality control tests and assays for pharmaceutical formulations containing the active ingredient amiloride hydrochloride. [] Reference standards are highly purified chemicals used to calibrate analytical instruments and ensure the accuracy and consistency of measurements in research and development settings. []

Research Applications:

While not currently approved for therapeutic use in humans or animals, Amiloxate has been investigated in preclinical studies for its potential effects on various physiological processes. These studies have explored its:

  • Diuretic properties: Similar to amiloride, Amiloxate may possess diuretic effects, potentially influencing sodium and potassium excretion in the kidneys. []
  • Anti-fibrotic activity: Studies suggest Amiloxate might have antifibrotic properties, potentially reducing the formation of scar tissue in various organs, including the liver and lungs. [, ]
  • Neuroprotective effects: Amiloxate has been investigated for its potential neuroprotective effects, although the mechanisms and therapeutic potential remain unclear.

Amiloxate, also known as isoamyl p-methoxycinnamate or isoamyl 4-methoxycinnamate, is an organic compound classified as an ester derived from p-methoxycinnamic acid and isoamyl alcohol. It appears as a colorless to pale yellow liquid characterized by a mild odor. This compound is primarily utilized in the cosmetic industry due to its effective ultraviolet (UV) absorbing properties, making it a popular ingredient in sunscreens and other sun protection products . Its ability to absorb harmful UV radiation helps protect skin cells from damage, thereby reducing the risk of sunburn and long-term skin damage.

  • Amiloxate acts as a UV filter by absorbing UV radiation, particularly UVB rays (280-320 nm wavelength). This absorption prevents UV radiation from reaching the skin and causing damage []. The exact mechanism of deactivation of the absorbed energy is not fully elucidated but might involve internal conversion to heat or fluorescence emission [].
  • Limited data exists on the safety profile of amiloxate in sunscreens. However, some studies suggest no significant genotoxicity (ability to damage DNA) or endocrine disruption potential [].
  • Further research is needed to definitively assess its safety, particularly for long-term use.
Typical of esters. These include:

  • Hydrolysis: In the presence of water, amiloxate can break down into its constituent acid (p-methoxycinnamic acid) and alcohol (isoamyl alcohol).
  • Transesterification: It can react with different alcohols to form new esters, which can be significant in modifying its properties for specific applications.
  • Oxidation: Under certain conditions, amiloxate may undergo oxidation, affecting its stability and efficacy as a UV filter .

The synthesis of amiloxate typically involves the esterification reaction between p-methoxycinnamic acid and isoamyl alcohol. This process can be catalyzed by various acids under controlled conditions to yield high purity and yield. The general steps include:

  • Mixing Reactants: Combining p-methoxycinnamic acid with isoamyl alcohol in the presence of a catalytic amount of acid.
  • Heating: The mixture is heated to facilitate the reaction, usually under reflux conditions.
  • Purification: After the reaction is complete, the product is purified through distillation or chromatography to remove unreacted materials and by-products .

Amiloxate is predominantly used in:

  • Sunscreens: As a UV filter protecting against UVB radiation.
  • Cosmetic Products: Incorporated into creams, lotions, and hair care products for its protective properties.
  • Pharmaceuticals: Explored for potential anti-inflammatory applications due to its biological activity .

Research on amiloxate's interactions has primarily focused on its efficacy and safety in formulations. Studies indicate that while it effectively protects against UV radiation, concerns have been raised regarding its absorption through the skin and potential systemic effects. For instance, some studies have shown that certain UV filters can enter systemic circulation after topical application, leading to potential endocrine disruption . Further research is needed to fully understand these interactions and their implications for long-term use.

Amiloxate shares similarities with several other compounds used as UV filters in cosmetic formulations. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
Octyl methoxycinnamateEster of p-methoxycinnamic acidWidely used; effective UVB filter
HomosalateEster of salicylic acidBroad-spectrum UV filter; often combined with others
Benzophenone-3KetoneAbsorbs both UVA and UVB; potential endocrine disruptor
Octyl salicylateEster of salicylic acidProvides UVB protection; less effective than others
Butyl methoxydibenzoylmethaneKetoneBroad-spectrum protection; photostable

Amiloxate's uniqueness lies in its specific structure and properties that allow it to effectively absorb UVB radiation while being less prone to photodegradation compared to some other filters. This makes it particularly valuable in formulations where long-lasting protection is desired .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

248.14124450 g/mol

Monoisotopic Mass

248.14124450 g/mol

Boiling Point

170

Heavy Atom Count

18

Melting Point

< -30

UNII

376KTP06K8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (43.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as an active sunscreen agent.

Pharmacology

In a mouse study, amiloxate exerted a dose-dependent anti-inflammatory action and inhibited edema by about 70% even at a low dose [A32916]. Due to structural similarities, amiloxate may also display antioxidant and antimicrobial properties of cinnamic acid [A32917].

Mechanism of Action

Amiloxate is a UV-B filter that selectively absorbs UV-B rays. It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

71617-10-2

Absorption Distribution and Excretion

According to _in vitro_ studies of amiloxate-containing tape strips on porcine ear, there was no detection of amiloxate undergoing skin penetration.
No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Amiloxate

Biological Half Life

No pharmacokinetic data available.

Use Classification

Cosmetics -> Uv absorber; Uv filter

Dates

Modify: 2023-08-15
Couteau C, Chauvet C, Paparis E, Coiffard L: UV filters, ingredients with a recognized anti-inflammatory effect. PLoS One. 2012;7(12):e46187. doi: 10.1371/journal.pone.0046187. Epub 2012 Dec 20. [PMID:23284607]
Sova M: Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Rev Med Chem. 2012 Jul;12(8):749-67. [PMID:22512578]

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